

Spectroscopic Data of (R)-2-(1-Aminoethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-(1-Aminoethyl)phenol

Cat. No.: B043574

[Get Quote](#)

This guide provides a detailed overview of the expected spectroscopic data for the chiral compound **(R)-2-(1-Aminoethyl)phenol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide includes synthesized Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols and a workflow diagram for spectroscopic analysis.

Chemical Structure

(R)-2-(1-Aminoethyl)phenol

- Molecular Formula: C₈H₁₁NO
- Molecular Weight: 137.18 g/mol
- CAS Number: 123983-05-1

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(R)-2-(1-Aminoethyl)phenol**. This data is synthesized based on the analysis of its chemical structure and comparison with spectroscopic data of similar compounds, including ortho-substituted phenols and primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10	d	1H	Ar-H
~6.95	t	1H	Ar-H
~6.80	t	1H	Ar-H
~6.70	d	1H	Ar-H
~4.15	q	1H	CH-NH_2
~2.50 (broad s)	s	3H	OH, NH_2
~1.45	d	3H	CH_3

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~155.0	Ar-C-OH
~128.5	Ar-CH
~128.0	Ar-CH
~121.0	Ar-C-CH(NH_2) CH_3
~118.5	Ar-CH
~115.0	Ar-CH
~50.0	CH-NH_2
~24.0	CH_3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200 (broad)	Strong	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2980-2850	Medium	Aliphatic C-H stretching
~1600, ~1480	Medium	Aromatic C=C bending
~1230	Strong	Phenolic C-O stretching
~1100	Medium	C-N stretching
~750	Strong	Ortho-disubstituted C-H bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
137	Moderate	[M] ⁺ (Molecular Ion)
122	High	[M - CH ₃] ⁺
94	Moderate	[M - CH ₃ CHNH ₂] ⁺ (loss of aminoethyl)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

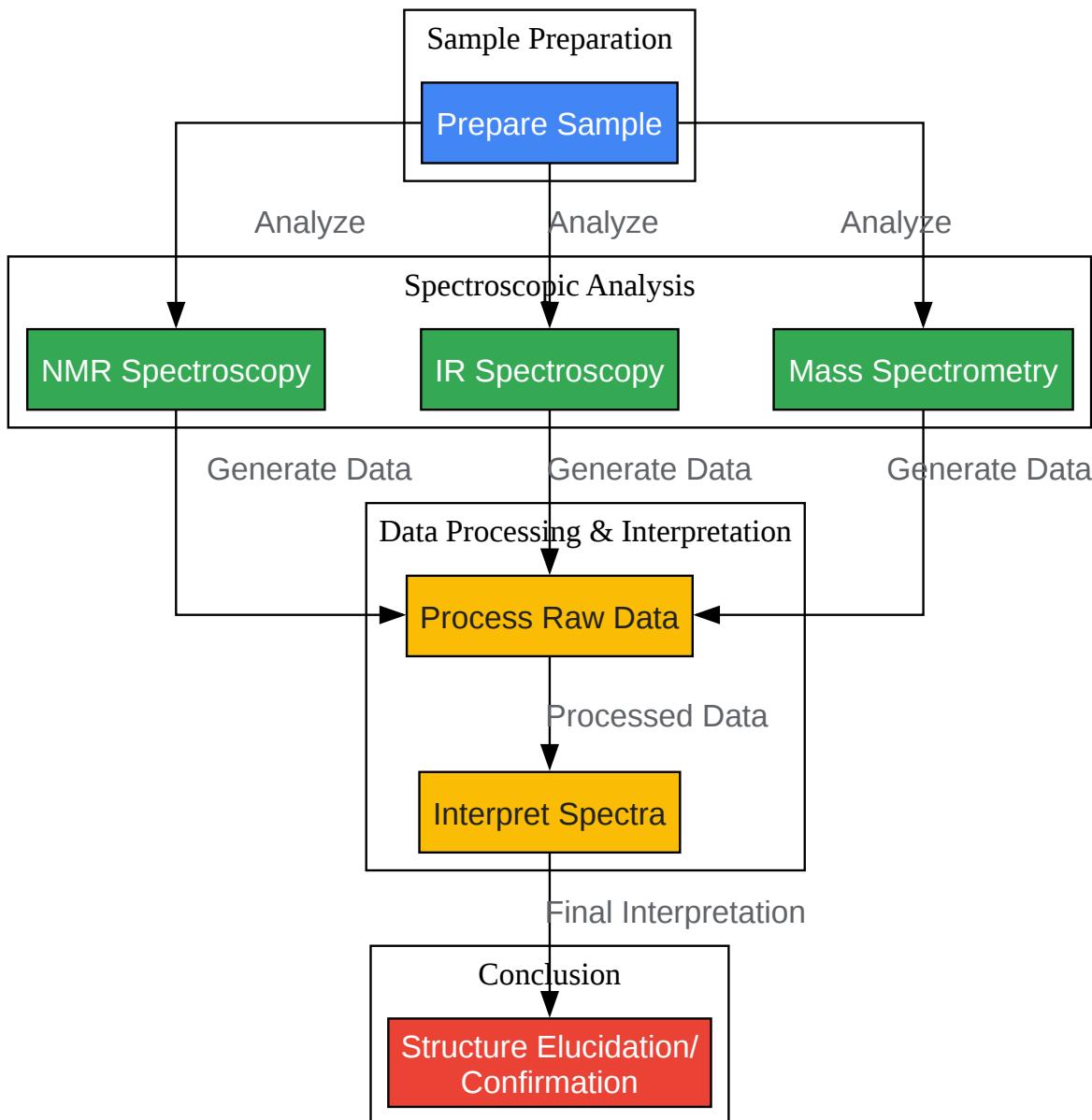
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

A sample of **(R)-2-(1-Aminoethyl)phenol** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ^1H NMR, the spectral width is typically set from 0 to 10 ppm. For ^{13}C NMR, the spectral width is generally from 0 to 160 ppm.

IR Spectroscopy


An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of **(R)-2-(1-Aminoethyl)phenol** is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be recorded from a thin film of the compound between two salt plates. The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, commonly with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(R)-2-(1-Aminoethyl)phenol**.

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data of (R)-2-(1-Aminoethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043574#spectroscopic-data-for-r-2-1-aminoethyl-phenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com